(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Description
(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a useful research compound. Its molecular formula is C19H29IO and its molecular weight is 400.344. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Biological Applications
Androsterone Derivatives
These compounds, including similar structures to the queried chemical, are studied for their potential as inhibitors of androgen biosynthesis. Their unique steroid shape and azalactone or carbamate E rings allow for rationalizing biological results obtained from androsterone derivatives (Djigoué et al., 2012).
Cardiac Aglycones
Compounds with similar structures have been isolated from traditional herbal medicines and are analyzed for their potential as cardiac aglycones. Their molecular conformations and interactions suggest potential therapeutic applications (Zhang et al., 2012).
Antimicrobial and Antitumor Activities
Some derivatives exhibit significant antimicrobial, antifungal, and anticancer activities, highlighting their potential in medical applications (Shaheen et al., 2014).
Liver X Receptor Agonists
Compounds structurally similar to the queried chemical are synthesized and evaluated as Liver X receptor (LXR) agonists. These findings are important for regulating cholesterol metabolism and potentially treating related diseases (Ching, 2013).
Cancer Research
Cyclopenta[a]phenanthrenes, which share structural similarities with the queried compound, are studied for their mutagenic activity and potential in cancer research. The bay-region geometry and its impact on biological activity are of particular interest (Coombs, 1966; Kashino et al., 1986), (https://consensus.app/papers/region-distortions-cyclopentaaphenanthrenes-kashino/42192c2c33a9588390b3b690ebc7a773/?utm_source=chatgpt).
Crystallography and Molecular Analysis
Molecular Conformation Studies
The crystal structures of related compounds provide insights into their molecular conformations, which can be critical for understanding their biological activities and potential pharmaceutical applications (Ketuly et al., 2011; Zhou et al., 2015), (https://consensus.app/papers/structure-3βacetoxyandrosta516dien17yl-zhou/7e9b1b728c4f5df390bde6952ac933f7/?utm_source=chatgpt).
Electrostatic Properties Analysis
The electrostatic properties of similar compounds, like prednisolone acetate, are analyzed using multipolar atom models, which could be relevant for designing effective pharmaceuticals (Shahid et al., 2017).
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h6,12-16,21H,3-5,7-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIQDKQGZDUBOT-LUJOEAJASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4I)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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